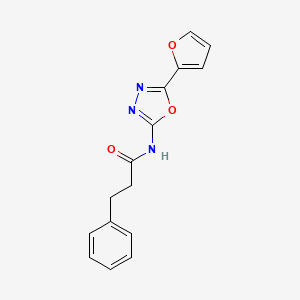

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-7,10H,8-9H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFHNEKLJXQYGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide typically involves the formation of the oxadiazole ring followed by the introduction of the furan and phenylpropanamide groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The furan ring can be introduced through a condensation reaction with a furan derivative, and the phenylpropanamide group can be attached via an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.

Major Products

Oxidation: Furanones and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary areas of interest for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is its potential as a drug candidate. The compound's structure suggests it may exhibit anti-inflammatory and antimicrobial properties, making it valuable in the development of new medications. Research indicates that derivatives of oxadiazoles are being explored for their ability to inhibit critical enzymes involved in disease processes, such as tuberculosis treatment .

Case Study: Tuberculosis Inhibitors

A study identified novel inhibitors derived from oxadiazole compounds, demonstrating significant activity against Mycobacterium tuberculosis. The research highlighted how structural modifications could enhance efficacy and reduce toxicity .

Agricultural Chemistry

In agricultural chemistry, this compound has potential applications as a herbicide or pesticide . Its unique chemical properties may help improve crop yields while minimizing environmental impact. Research into similar oxadiazole compounds has shown promise in enhancing the effectiveness of agrochemicals .

Application Example: Agrochemical Formulations

Compounds with oxadiazole moieties have been incorporated into formulations aimed at pest control, demonstrating improved activity compared to traditional chemicals. This advancement could lead to more sustainable agricultural practices.

Material Science

The compound is also being investigated for its role in material science , particularly in the development of advanced materials such as polymers and coatings. The thermal stability and chemical resistance offered by oxadiazole derivatives make them suitable for creating materials that can withstand harsh environments .

Material Properties Table

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application Areas | Coatings, Polymers |

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various analytical techniques. Its ability to facilitate the detection and quantification of other compounds is crucial for quality control in manufacturing processes .

Analytical Techniques Utilized

- Chromatography

- Spectroscopy

- Mass Spectrometry

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide and its analogs:

Key Findings:

Antifungal Activity: LMM11 demonstrated potent antifungal activity against C. albicans (MIC₅₀: 16 µg/mL), attributed to its sulfamoylbenzamide group, which enhances binding to Trr1 . Its 3-phenylpropanamide side chain may improve membrane permeability compared to LMM11’s bulkier sulfamoyl substituent.

Structural Impact on Bioactivity: The sulfamoyl group in LMM11 is critical for Trr1 inhibition, as it mimics the natural substrate’s redox-active site. Its absence in the target compound may reduce efficacy .

Physicochemical Properties :

- The target compound’s lower molecular weight (~315.3 vs. LMM11’s ~529.6) suggests better bioavailability and oral absorption.

Research Implications and Limitations

- Target Compound : While structurally promising, the absence of direct antifungal or enzymatic data limits its validation. Synthesis and in vitro testing against Trr1 and fungal strains are needed.

- LMM11 : Validated as a Trr1 inhibitor but may face pharmacokinetic challenges due to high molecular weight and hydrophobicity.

- Gaps in Evidence: No data on the thioether analog’s activity highlight the need for broader screening of 1,3,4-oxadiazole derivatives.

Biological Activity

N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O2 with a molecular weight of 296.32 g/mol. Its structure includes a furan ring and an oxadiazole moiety, which are known to contribute to various biological activities.

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed high efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth was confirmed in animal models, where it demonstrated a dose-dependent reduction in tumor size .

3. Neuropharmacological Effects

The compound has shown promise as a modulator of the GABAergic system. A related study indicated that oxadiazole derivatives could act as agonists at the benzodiazepine receptor sites on GABAA receptors. This action suggests potential applications in treating anxiety and seizure disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuropharmacological | Modulates GABAergic activity |

The biological activities of this compound can be attributed to its interaction with specific biological targets:

- GABA Receptor Modulation : The compound enhances GABAergic transmission by binding to benzodiazepine receptors, leading to increased inhibitory neurotransmission.

- Apoptotic Pathways : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Antibacterial Mechanisms : The exact mechanism remains under investigation; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or function.

Case Studies

Case Study 1 : A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. Results indicated a significant reduction in tumor volume compared to controls (p < 0.01), supporting its potential as an anticancer agent .

Case Study 2 : In a neuropharmacological study involving rat models subjected to induced anxiety, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus-maze test (p < 0.05) .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via a multi-step route:

Esterification : React phenylpropanoic acid with methanol and sulfuric acid to form methyl 3-phenylpropanoate.

Hydrazide Formation : Treat with hydrazine hydrate to yield 3-phenylpropanehydrazide.

Oxadiazole Cyclization : React with furan-2-carboxylic acid chloride in the presence of cyanogen bromide (BrCN) to form the 1,3,4-oxadiazole core .

Final Coupling : Use a base (e.g., NaH) in anhydrous THF for amide bond formation.

- Purity Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (≥95%) and NMR .

Q. Which analytical techniques are critical for characterizing this compound?

- Key Techniques :

- 1H/13C NMR : Assign peaks for furan (δ 6.3–7.4 ppm), oxadiazole (C=O at ~165 ppm), and phenyl protons (δ 7.2–7.6 ppm) .

- IR Spectroscopy : Confirm amide (N–H stretch ~3300 cm⁻¹) and oxadiazole (C=N ~1600 cm⁻¹) groups .

- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 337.3) .

Q. How can researchers screen its biological activity in preliminary assays?

- Antimicrobial Testing : Use broth microdilution (MIC assays) against S. aureus and E. coli (CLSI guidelines) .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., glioblastoma U87MG) with IC50 calculations .

- Enzyme Inhibition : Evaluate STAT3 or LOX inhibition via fluorescence-based activity assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

- Key Modifications :

- Furan Substitution : Replace furan with thiophene or pyridine to alter electron density and binding affinity .

- Phenyl Propanamide Chain : Introduce halogen (Cl, Br) or methoxy groups to enhance lipophilicity and target engagement .

Q. What computational strategies are effective for predicting binding modes and selectivity?

- Molecular Docking : Use AutoDock Vina to model interactions with STAT3’s SH2 domain (PDB: 1BG1). Focus on hydrogen bonding with oxadiazole-N and hydrophobic contacts with phenylpropanamide .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and solvatochromic properties .

Q. How can contradictions in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) be resolved?

- Hypothesis Testing :

- Mechanistic Studies : Use gene knockout (e.g., C. elegans models) to identify pathways affected by the compound .

- Dose-Response Analysis : Compare EC50 values across assays to rule off-target effects .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Formulation : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the oxadiazole nitrogen .

Q. How do in vitro results translate to in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.